2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-
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Overview
Description
2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- is a complex organic compound that features a thiophene ring, an imidazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often require the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The thiophene ring may also contribute to the compound’s overall activity by interacting with different biological targets.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like benzimidazole and 2-methylimidazole share structural similarities with the imidazole ring.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and 2-thiophenemethanol share structural similarities with the thiophene ring.
Uniqueness
What sets 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- apart is its unique combination of a thiophene ring, an imidazole ring, and a phenyl group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
CAS No. |
651354-47-1 |
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Molecular Formula |
C20H24N4S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N'-[3-(2-hexyl-1H-imidazol-5-yl)phenyl]thiophene-2-carboximidamide |
InChI |
InChI=1S/C20H24N4S/c1-2-3-4-5-11-19-22-14-17(24-19)15-8-6-9-16(13-15)23-20(21)18-10-7-12-25-18/h6-10,12-14H,2-5,11H2,1H3,(H2,21,23)(H,22,24) |
InChI Key |
BJHPGKVSMXTJMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC=C(N1)C2=CC(=CC=C2)N=C(C3=CC=CS3)N |
Origin of Product |
United States |
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